molecular formula C12H22N2O7 B573129 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate CAS No. 1373255-08-3

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B573129
CAS No.: 1373255-08-3
M. Wt: 306.315
InChI Key: MRLCWFDGMOXGAG-QRPNPIFTSA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring

Preparation Methods

The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and 2-(aminomethyl)morpholine.

    Coupling Reaction: The tert-butyl carbamate is coupled with 2-(aminomethyl)morpholine under basic conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.

    Oxalate Formation: The purified product is then reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can be compared with other morpholine derivatives such as:

The uniqueness of this compound lies in its specific tert-butyl and oxalate groups, which enhance its stability and solubility, making it a valuable intermediate in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCWFDGMOXGAG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719257
Record name Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373255-08-3
Record name Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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